6-methoxy-8-nitro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Overview
Description
“6-methoxy-8-nitro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline” is a quinoline derivative . Quinoline derivatives are important heterocycles in medicinal chemistry due to their wide spectrum of biological properties .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in recent years . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, a simple route was designed by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its IUPAC Standard InChI and InChIKey . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Quinoline derivatives have been known to undergo various chemical reactions . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using its molecular weight and formula . The molecular weight is 204.18 g/mol .Mechanism of Action
Future Directions
Quinoline derivatives have been the focus of many research studies due to their wide range of biological properties . Future research may focus on the synthesis of new quinoline derivatives with potent antimicrobial activity, as well as the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Properties
IUPAC Name |
6-methoxy-8-nitro-4-pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-24-16-10-11(21(22)23)9-14-12-5-4-6-13(12)17(20-18(14)16)15-7-2-3-8-19-15/h2-5,7-10,12-13,17,20H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPMYMRNRYNJQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=CC=N4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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